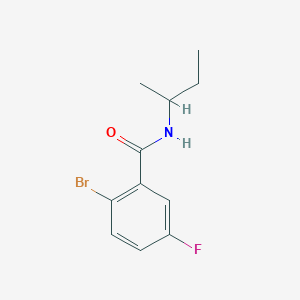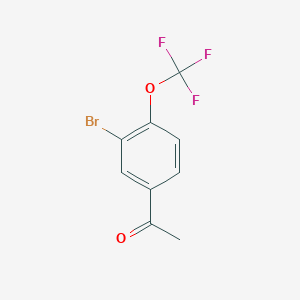
1-(3-broMo-4-(trifluoroMethoxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone typically involves the bromination of 4-(trifluoromethoxy)acetophenone. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, treatment with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted phenyl ethanones, phenyl alcohols, and phenyl carboxylic acids .
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the ethanone moiety, making it less reactive in certain chemical transformations.
1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanone: The position of the bromine and trifluoromethoxy groups is reversed, which can influence the compound’s reactivity and interaction with other molecules.
1-(3-Bromo-4-methoxyphenyl)ethanone: The trifluoromethoxy group is replaced with a methoxy group, affecting the compound’s electronic properties and reactivity
The unique combination of the bromine atom and trifluoromethoxy group in this compound imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H6BrF3O2 |
|---|---|
Peso molecular |
283.04 g/mol |
Nombre IUPAC |
1-[3-bromo-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 |
Clave InChI |
VVLAAYGPLMRJJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


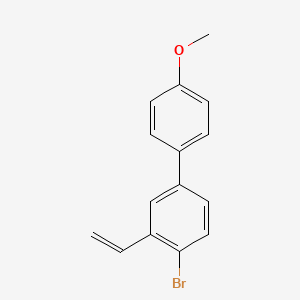
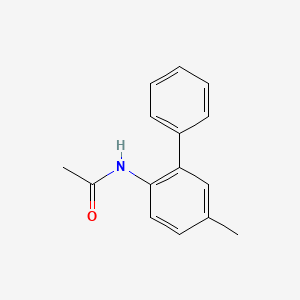
![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)

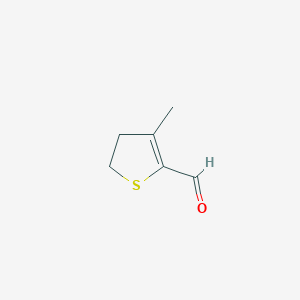
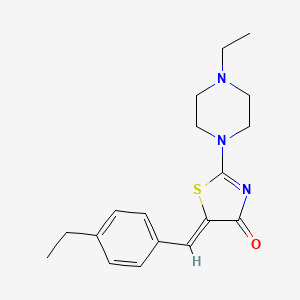
![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)
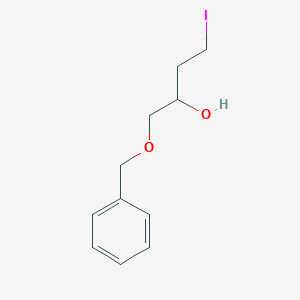
![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
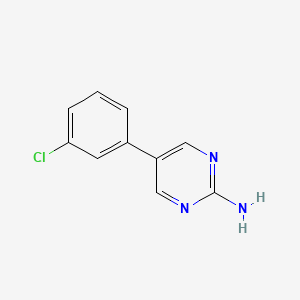
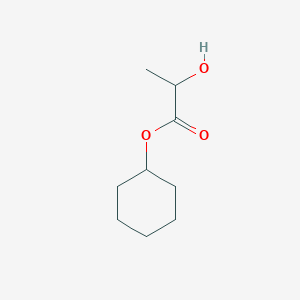
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
